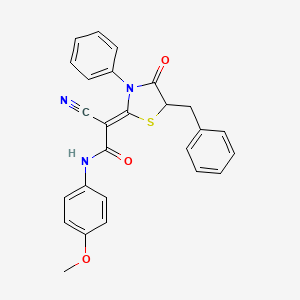

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide

Description

This compound belongs to the thiazolidinone-acetamide hybrid family, characterized by a central thiazolidin-4-one ring fused with a cyanoacetamide moiety. Key structural features include:

- Z-configuration: The (Z)-stereochemistry at the thiazolidinone-acetamide junction stabilizes the planar conformation, influencing intermolecular interactions .

- Substituents: A benzyl group at position 5, a phenyl group at position 3, and a 4-methoxyphenyl acetamide side chain. These groups enhance lipophilicity and modulate electronic properties .

- Functional groups: The cyano group increases electrophilicity, while the 4-methoxy group contributes to hydrogen-bonding capacity .

Properties

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-32-21-14-12-19(13-15-21)28-24(30)22(17-27)26-29(20-10-6-3-7-11-20)25(31)23(33-26)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,28,30)/b26-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPFSYWQBYOIH-ROMGYVFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a compound derived from the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Modifications at various positions enhance its pharmacological properties. The presence of the cyano and methoxyphenyl groups contributes to its reactivity and biological interactions.

Antidiabetic Activity

Thiazolidinones, including derivatives of this compound, are known to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPAR-γ leads to improved insulin sensitivity and reduced blood glucose levels, making these compounds potential candidates for managing type II diabetes .

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular processes essential for microbial survival. For instance, compounds with similar scaffolds have shown effectiveness against pathogens by targeting cytoplasmic Mur ligases .

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This action is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

-

Anticancer Activity

- A study highlighted that thiazolidinone derivatives possess antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

- Another investigation showed that modifications at specific positions on the thiazolidinone scaffold enhanced selectivity toward cancer cells while minimizing toxicity to normal cells .

- In Vivo Studies

Data Table: Biological Activities of Thiazolidinone Derivatives

| Activity Type | Mechanism | Example Compound | IC50/EC50 Values |

|---|---|---|---|

| Antidiabetic | PPAR-γ activation | TZD derivatives | Varies (µM range) |

| Antimicrobial | Inhibition of cell wall synthesis | 5-benzylthiazolidinones | 0.5 - 10 µg/mL |

| Antioxidant | ROS scavenging | Various thiazolidinones | EC50 ~ 0.5 mM |

| Anticancer | Induction of apoptosis | MCF-7 selective derivatives | IC50 ~ 0.13 - 6.9 µM |

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinones, including (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide, often involves the Knoevenagel condensation method. This reaction allows for the formation of the thiazolidinone core through the interaction of a thiazolidinone compound with an oxo compound, typically under mild conditions. Various aldehydes or ketones can serve as reactants, facilitating the introduction of functional groups that enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting cell growth across a spectrum of cancer types .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory properties . The compound has been investigated for its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies suggest that the compound forms stable interactions with key amino acids in the enzyme's active site, indicating its potential as a therapeutic agent for inflammatory diseases .

In Vitro Studies

In vitro studies have shown that (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide exhibits notable antitumor activity against human tumor cells. The mean growth inhibition values indicate a strong efficacy, warranting further investigation into its mechanism of action and therapeutic potential .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies on thiazolidinones have elucidated how modifications at specific positions influence biological activity. For example, substituents at the C5 position significantly affect pharmacological profiles, where hydrophobic or electron-withdrawing groups enhance anticancer activity while maintaining selectivity against non-target proteins .

Summary and Future Directions

The compound (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide exemplifies the therapeutic potential of thiazolidinones in modern medicinal chemistry. Its applications span across anticancer and anti-inflammatory domains, supported by robust in vitro evidence and SAR insights.

Future research should focus on:

- In vivo studies to validate efficacy and safety profiles.

- Mechanistic studies to elucidate pathways affected by this compound.

- Optimization of chemical structure to enhance selectivity and potency against target diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidinone-Acetamide Derivatives

Electronic and Steric Effects

Hydrogen Bonding and Crystallography

- Hydrogen Bonding : The acetamide -NH and carbonyl groups participate in intermolecular hydrogen bonds, similar to patterns observed in . The 4-methoxy group further stabilizes crystal packing via C–H···O interactions.

- Crystal Packing : Compared to morpholine-substituted analogues in , the benzyl group in the target compound may lead to denser molecular packing due to π-π stacking between aromatic rings.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide?

The synthesis typically involves condensation reactions between thiosemicarbazides and cyanoacetamide derivatives. For example:

- Step 1 : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .

- Step 2 : Introducing the 5-benzylidene and 4-oxo groups via Knoevenagel condensation using aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions .

- Step 3 : Finalizing the Z-isomer by controlling reaction pH (e.g., acetic acid) and temperature to favor thermodynamic stability .

Key reagents : Sodium acetate, DMF, chloroacetic acid, aromatic aldehydes.

Q. How is the structure of this compound confirmed post-synthesis?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.7–4.2 ppm indicate methoxy and benzyl groups. The Z-configuration is validated by coupling constants (e.g., J = 10–12 Hz for olefinic protons) .

- ¹³C NMR : Signals at ~170 ppm (C=O), 160–165 ppm (cyano group), and 110–120 ppm (thiazolidinone carbons) .

- LC-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s anticancer activity?

- Variable substituent analysis : Synthesize derivatives with modifications at:

- Biological assays :

- In vitro cytotoxicity : Test compounds against NCI-60 cancer cell lines (e.g., CNS, breast, kidney) using MTT assays. Calculate IC₅₀ values and compare selectivity indices .

- Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) to identify pathways.

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like tubulin or kinases .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Standardize assay protocols :

- Meta-analysis of SAR : Compare substituent effects across studies. For example, if 4-methoxyphenyl enhances activity in one study but not another, evaluate solvent polarity or assay sensitivity differences .

- Reproduce key experiments : Validate high-impact findings (e.g., selective CNS cancer inhibition) in multiple labs to rule out batch variability .

Methodological Notes

- Contradiction analysis : If SAR data conflict, perform dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects .

- Stereochemical purity : Use chiral HPLC to confirm Z/E isomer ratios and ensure reproducibility .

- Data reporting : Include full spectral data (NMR, LC-MS) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.